Fumaric acid standard physical and chemical properties
Fumaric acid standard physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of fumaric acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Physical and Chemical Properties
Fumaric acid, a naturally occurring dicarboxylic acid, plays a crucial role in cellular metabolism.[1][2] It is the trans isomer of butenedioic acid, with its cis counterpart being maleic acid.[3] This stereochemistry significantly influences its physical and chemical properties. It presents as a white, odorless crystalline solid or powder with a fruit-like taste.[4][5]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of fumaric acid.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₄H₄O₄ | |
| Molecular Weight | 116.07 g/mol | |
| Appearance | White, odorless crystalline solid/powder | |
| Melting Point | 287 °C (549 °F; 560 K) (decomposes) | |
| Boiling Point | Sublimes at >200 °C; decomposes at 290 °C | |
| Density | 1.635 g/cm³ | |
| Vapor Pressure | 1.7 mmHg (at 165 °C) | |
| Crystal Structure | Monoclinic |
Table 2: Solubility Data
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |
| Water | 0.63 | 25 | |
| 0.70 | 25 | ||
| 1.07 | 40 | ||
| 2.4 | 60 | ||
| 9.8 | 100 | ||
| Ethanol (95%) | 5.76 | 30 | |
| Acetone | 1.72 | 29.7 | |
| Diethyl Ether | 1.01 | 25 | |
| Chloroform | 0.02 | 25 | |
| Benzene | Insoluble | - |
Table 3: Acid Dissociation Constants (pKa)
| Dissociation | pKa Value | Temperature (°C) | References |
| pKa₁ | 3.03 | 15 | |
| 3.02 | 25 | ||
| 2.86 ± 0.04 | Not Specified | ||
| pKa₂ | 4.44 | 15 | |
| 4.38 | 25 | ||
| 4.26 ± 0.04 | Not Specified |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of fumaric acid.
Melting Point Determination (Capillary Method)
The melting point of fumaric acid can be determined using the capillary tube method, a standard procedure for organic compounds.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer or digital temperature probe
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of fumaric acid is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a controlled rate.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
-
Heating Rate: For an unknown sample, a rapid preliminary determination can be made. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
Solubility Determination
The solubility of fumaric acid in a given solvent at a specific temperature can be determined by creating a saturated solution and then quantifying the amount of dissolved solute.
Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature, and it is in equilibrium with undissolved solute. The concentration of the solute in the saturated solution represents its solubility.
Apparatus:
-
Constant temperature bath or shaker incubator
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Analytical balance
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Volumetric flasks and pipettes
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Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
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Analytical instrument for quantification (e.g., HPLC-UV, pH meter for titration)
Procedure:
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Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the bath) and immediately filtered to remove any undissolved solid.
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Quantification: A known volume of the clear, saturated filtrate is diluted appropriately. The concentration of fumaric acid in the diluted sample is then determined using a suitable analytical method. For instance, if using titration, the sample would be titrated with a standardized solution of sodium hydroxide.
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Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor, and is typically expressed in grams per 100 mL or moles per liter.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of fumaric acid, a dicarboxylic acid, can be accurately determined by potentiometric titration.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of a particular carboxylic acid group have been neutralized.
Apparatus:
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pH meter with a combination glass electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
-
Standardized 0.1 M NaOH solution
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Standard pH buffers for calibration
Procedure:
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Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precisely weighed amount of fumaric acid is dissolved in a known volume of deionized water.
-
Titration: The fumaric acid solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The solution is then titrated with the standardized NaOH solution, added in small, precise increments from the burette.
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Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the solution to stabilize before taking a reading. The additions should be smaller near the equivalence points.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points (where the slope is steepest) are identified. The pKa₁ is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. The pKa₂ is the pH at the point halfway between the first and second equivalence points.
Signaling Pathways and Biological Relevance
Fumaric acid is not only a key metabolite but also a signaling molecule with significant implications in both normal physiology and disease, making it a molecule of interest for drug development.
Krebs Cycle (Citric Acid Cycle)
Fumaric acid is a central intermediate in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
References
- 1. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.bad.org.uk [cdn.bad.org.uk]
- 3. infinitalab.com [infinitalab.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. The proto-oncometabolite fumarate binds glutathione to amplify ROS-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
